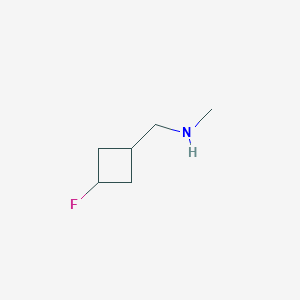
1-(3-Fluorocyclobutyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorocyclobutyl)-N-methylmethanamine is a chemical compound characterized by a fluorine atom attached to a cyclobutyl ring, which is further connected to a methylamine group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorocyclobutanol as the starting material.
Reaction Steps: The process involves converting the hydroxyl group to a good leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine.
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base to deprotonate the amine.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH), methylamine (CH3NH2), and various oxidizing agents are used. Conditions include anhydrous solvents and controlled temperatures.
Major Products: Products include fluorinated cyclobutyl amines, alcohols, and ketones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
Mecanismo De Acción
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and other physiological processes.
Mechanism: The fluorine atom can influence the binding affinity and selectivity of the compound towards its targets, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds: Other fluorinated cyclobutyl amines, such as 1-(3-fluorocyclobutyl)ethanol and (3-fluorocyclobutyl)methanesulfonyl chloride.
Uniqueness: 1-(3-Fluorocyclobutyl)-N-methylmethanamine stands out due to its specific structural features and reactivity profile, making it suitable for specialized applications.
This compound's unique properties and versatile applications make it a valuable asset in scientific research and industrial processes. Its ability to undergo various chemical reactions and interact with biological targets opens up numerous possibilities for innovation and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-(3-fluorocyclobutyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-8-4-5-2-6(7)3-5/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKIAULRGXFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)
![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)
![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)


![3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2979090.png)
